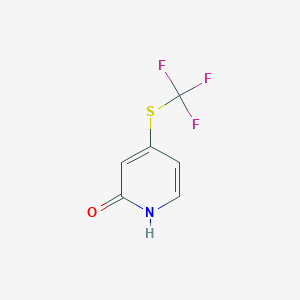
4-(Trifluoromethylthio)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethylthio)pyridin-2(1h)-one is a compound that features a trifluoromethylthio group attached to a pyridin-2(1h)-one core.
Preparation Methods
The synthesis of 4-(Trifluoromethylthio)pyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the trifluoromethylation of pyridin-2(1h)-one derivatives using trifluoromethylthiolating agents under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-(Trifluoromethylthio)pyridin-2(1h)-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-(Trifluoromethylthio)pyridin-2(1h)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)pyridin-2(1h)-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Trifluoromethylthio)pyridin-2(1h)-one can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridin-2(1h)-one: This compound lacks the sulfur atom, which can significantly alter its chemical properties and reactivity.
4-(Trifluoromethylthio)benzene: This compound has a benzene ring instead of a pyridine ring, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the trifluoromethylthio group with the pyridin-2(1h)-one core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4F3NOS |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-10-5(11)3-4/h1-3H,(H,10,11) |
InChI Key |
XRSHKXVFQFGGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)

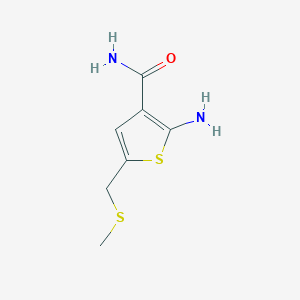
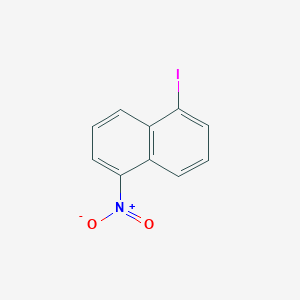
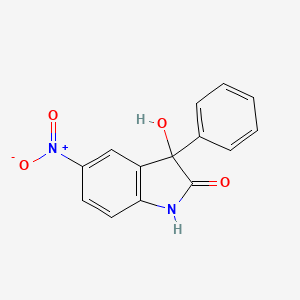
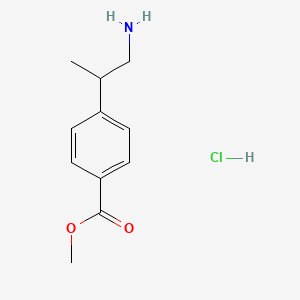
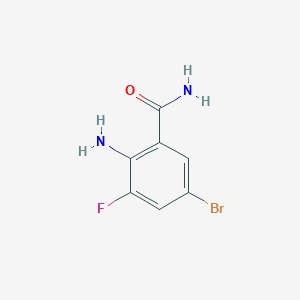
![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)
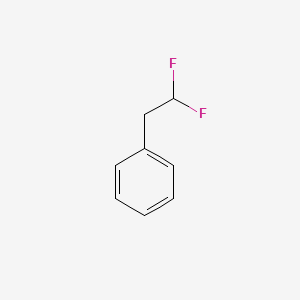
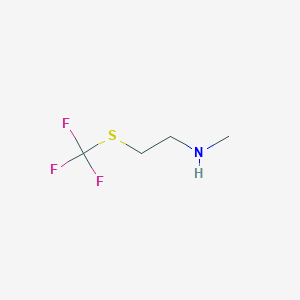
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
